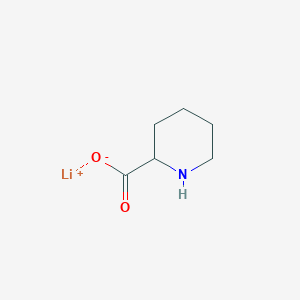

Lithium piperidine-2-carboxylate

Description

Properties

Molecular Formula |

C6H10LiNO2 |

|---|---|

Molecular Weight |

135.1 g/mol |

IUPAC Name |

lithium;piperidine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2.Li/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);/q;+1/p-1 |

InChI Key |

DFQQYEOCHCHLMA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CCNC(C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidine-2-carboxylic Acid (Pipecolic Acid) as a Precursor

The preparation of lithium piperidine-2-carboxylate fundamentally relies on the availability of piperidine-2-carboxylic acid. A notable method for synthesizing (S)-2-piperidinecarboxylic acid, which can be converted to its lithium salt, involves a three-step process using L-camphorsulfonamide as a chiral auxiliary. This method proceeds as follows:

- Step 1: Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form an intermediate compound.

- Step 2: Asymmetric alkylation of the intermediate under strong base conditions, followed by acidic hydrolysis and intramolecular cyclization in a one-pot reaction to yield a cyclic intermediate.

- Step 3: Removal of the chiral auxiliary under alkaline conditions to obtain (S)-2-piperidinecarboxylic acid with high stereoselectivity and yield.

This approach is advantageous due to its use of inexpensive, readily available starting materials, a short synthetic route, and good stereochemical control, making it suitable for potential industrial-scale production.

An alternative, more complex route reported in literature involves multiple steps including reduction, benzyl protection, oxidation, Wittig olefination, debenzylation, cyclization, amide reduction, and final oxidation. However, this method suffers from low overall yield and operational complexity, limiting its scalability.

Conversion to this compound

Once piperidine-2-carboxylic acid is obtained, the lithium salt can be prepared by neutralization with lithium hydroxide or lithium carbonate in an aqueous medium. This neutralization typically proceeds as follows:

- Dissolution of piperidine-2-carboxylic acid in water or a suitable solvent.

- Addition of a stoichiometric amount of lithium hydroxide solution under stirring.

- Adjustment of pH to neutral or slightly basic to ensure complete salt formation.

- Isolation of this compound by evaporation, crystallization, or lyophilization.

This straightforward acid-base reaction yields this compound with high purity and yield, suitable for further applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Condensation | L-camphorsulfonamide, diphenylimine ester, Lewis acid catalyst | Intermediate compound formation | Chiral auxiliary introduction |

| 2 | Asymmetric alkylation + hydrolysis + cyclization | Strong base, acidic hydrolysis, one-pot method | Cyclic intermediate compound (chiral) | High stereoselectivity, one-pot process |

| 3 | Deprotection (auxiliary removal) | Alkaline conditions | (S)-2-piperidinecarboxylic acid | Final chiral acid product |

| 4 | Salt formation (neutralization) | Lithium hydroxide or lithium carbonate, aqueous medium | This compound salt | Simple acid-base neutralization |

Analytical and Process Considerations

- Yield and Purity: The chiral auxiliary method yields (S)-2-piperidinecarboxylic acid with high stereoselectivity and good overall yield, suitable for scale-up.

- Scalability: The use of inexpensive raw materials and a short synthetic route favors industrial application.

- Safety and Handling: Lithium salts require standard laboratory safety protocols, including use of personal protective equipment and proper ventilation.

Research Findings and Comparative Analysis

- The chiral auxiliary-based synthesis of (S)-2-piperidinecarboxylic acid is superior to multi-step synthetic routes due to fewer steps and higher yield.

- The final lithium salt preparation is a standard neutralization step, widely used in salt formation of carboxylic acids, ensuring reproducibility and purity.

- No direct industrial-scale processes specifically for this compound were found, but the precursor acid’s preparation methods suggest feasible scale-up.

Chemical Reactions Analysis

Types of Reactions

Lithium piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperidine derivatives with different substituents.

Substitution: The lithium ion can be replaced by other cations through metathesis reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Metathesis reactions often involve salts of other metals, such as sodium or potassium.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, such as N-oxides, reduced piperidines, and substituted piperidines. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Lithium piperidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

Medicine: Piperidine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of lithium piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Properties of N-Cbz-2-Piperidinecarboxylic Acid and Analogs

*Similarity scores are based on structural and functional group alignment relative to N-Cbz-2-Piperidinecarboxylic acid .

†Calculated based on molecular formula.

Structural and Functional Differences

- Protective Groups : Unlike N-Cbz-2-Piperidinecarboxylic acid, this compound lacks the Cbz group, which typically stabilizes amines during synthesis. This absence may increase reactivity in deprotection-free reactions but reduce stability in acidic conditions .

- Counterion Effects: The lithium ion in piperidine-2-carboxylate likely improves solubility in polar solvents (e.g., water or methanol) compared to ester derivatives like Methyl N-Cbz-piperidine-2-carboxylate, which show moderate solubility in dichloromethane .

- Synthetic Utility: N-Cbz derivatives are often intermediates in peptide synthesis, whereas lithium carboxylates may serve as bases or catalysts in organometallic reactions.

Physicochemical Properties

- In contrast, this compound is expected to exhibit higher aqueous solubility owing to ionic character.

Q & A

Q. What are the standard synthetic routes for lithium piperidine-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via reduction or substitution reactions. For example, tert-butyl piperidine-2-carboxylate derivatives can undergo reduction using lithium aluminum hydride (LiAlH₄) to yield amines, which may be further carboxylated . Key optimization parameters include:

- Temperature control : Exothermic reactions (e.g., reductions) require gradual reagent addition at 0–5°C to prevent side reactions.

- Solvent selection : Ethers (THF, diethyl ether) are preferred for LiAlH₄-mediated reductions due to their inertness.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

Table 1: Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | Piperidine-2-carboxylate amine derivatives |

| Oxidation | H₂O₂, m-CPBA | N-oxide derivatives |

| Substitution | Nucleophiles (NH₃, R-OH) | Functionalized piperidines |

Q. How is this compound characterized, and what analytical methods are critical for validation?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., δ ~3.5–4.5 ppm for carboxylate protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 171.24 for ethyl derivatives) .

- X-ray crystallography : Resolve stereochemistry, as seen in co-crystal structures with binding proteins (PDB ID: 4G50) .

Q. What stability considerations are critical for handling this compound?

- Moisture sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis.

- Thermal stability : Avoid temperatures >40°C to prevent decarboxylation.

- pH dependence : Stabilize in neutral buffers (pH 6–8) to avoid ester/amide bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound derivatives?

Contradictions often arise from assay variability or structural flexibility. Strategies include:

- Comparative crystallography : Analyze co-crystal structures (e.g., PDB IDs: 4G50, 6O4A) to identify binding pose discrepancies .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .

- Docking simulations : Use software like AutoDock to model ligand-receptor interactions and validate experimental data .

Q. What experimental designs are optimal for studying the biochemical activity of this compound in enzyme systems?

- Enzyme kinetics : Use piperidine-2-carboxylate reductase (EC 1.5.1.21) to measure substrate turnover via NADPH absorbance at 340 nm .

- Inhibition assays : Combine with glutathione reductase (EC 1.6.4.2) to assess competitive/non-competitive inhibition profiles .

- Control experiments : Include substrate-free and cofactor-depleted conditions to isolate specific effects .

Table 2: Key Enzymes and Assay Parameters

| Enzyme | EC Number | Assay Method | Key Substrate |

|---|---|---|---|

| Piperidine-2-carboxylate reductase | 1.5.1.21 | NADPH oxidation | This compound |

| Glutathione reductase | 1.6.4.2 | DTNB colorimetric assay | Oxidized glutathione |

Q. How can researchers leverage structural modifications to enhance the metabolic stability of this compound derivatives?

- Ester-to-amide substitution : Replace the carboxylate ester with an amide group (e.g., S,S-10e derivatives) to reduce esterase-mediated hydrolysis .

- Steric hindrance : Introduce methyl groups adjacent to the carboxylate moiety (e.g., S-configuration methyl derivatives) to block enzymatic access .

- Salt formation : Convert to oxalate salts (e.g., ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate) to improve solubility and shelf life .

Q. What strategies mitigate risks of data misinterpretation in structure-activity relationship (SAR) studies?

- Dose-response validation : Use ≥3 independent replicates to confirm IC₅₀/EC₅₀ values .

- Orthogonal assays : Cross-validate binding data with SPR (surface plasmon resonance) and MST (microscale thermophoresis) .

- Literature benchmarking : Compare results against established analogs (e.g., Avibactam intermediates) to identify outliers .

Methodological Guidance

Q. How should researchers formulate hypotheses for SAR studies on piperidine-2-carboxylate derivatives?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example hypothesis: "Methyl substitution at C4 of this compound will enhance binding to bacterial Mip proteins by 30% compared to unsubstituted analogs."

- Validate feasibility via molecular dynamics simulations before experimental testing .

Q. What are best practices for synthesizing and handling air-sensitive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.